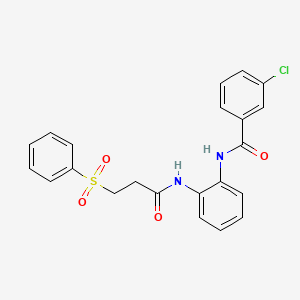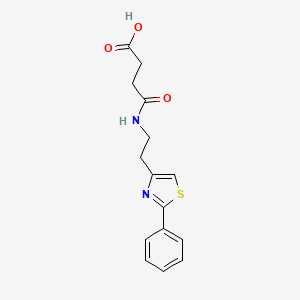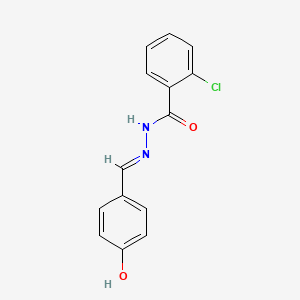
(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide”, also known as SCH772984, is a small molecule inhibitor. It is a stable imine containing a C=N bond, where N is bonded to an alkyl or aryl group .
Synthesis Analysis
Schiff bases like “(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide” are generally synthesized by the condensation of aliphatic or aromatic primary amines with carbonyl compounds . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide” has been analyzed using X-ray crystal structure analysis . The location of the double bond between C8—N2 (1.277(3)Å) is as expected for this class of compound, and the geometrical parameters are normal .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide and related compounds have been synthesized and characterized, highlighting their potential in various scientific research fields. These compounds are synthesized through condensation reactions and are analyzed using spectroscopic methods and crystal structure analysis to determine their molecular configurations, which are essential for understanding their reactivity and interaction with biological targets (Rassem & Nour, 2016); (Lei et al., 2011).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of hydrazone compounds, including this compound derivatives. These compounds exhibit significant antibacterial and antifungal activities, which could be attributed to their structural features. The presence of halogen substituents and the hydrazone linkage play a crucial role in their antimicrobial efficacy. These findings suggest their potential use in developing new antimicrobial agents (He et al., 2018); (Han, 2013).
Catalytic and Biological Applications
Hydrazone compounds derived from this compound have shown catalytic properties and biological activity. These compounds are used as ligands to form complexes with metals, exhibiting catalytic activity in various reactions, including oxidation processes. Additionally, their interaction with DNA and enzymatic inhibition has been studied, indicating their potential in medicinal chemistry and as tools for biochemical research (Peng et al., 2016); (Sirajuddin et al., 2013).
Photodegradation Studies
Investigations into the photodegradation of related compounds under various conditions provide insights into their stability and behavior when exposed to light. This research is crucial for understanding the potential environmental impact and degradation pathways of these compounds, which could influence their applications in pharmaceuticals and materials science (Vargas et al., 1993).
Wirkmechanismus
Target of Action
Similar compounds, such as n’-benzylidene-4-tert-butylbenzohydrazide derivatives, have been identified as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.
Mode of Action
This could be due to the presence of the hydrazide group, which is known to interact with various biological targets .
Biochemical Pathways
Given its potential role as a urease inhibitor, it could impact the urea cycle, a critical pathway for nitrogen waste disposal in organisms .
Pharmacokinetics
Similar compounds have been found to possess good drug-likeness properties, suggesting potential bioavailability .
Result of Action
Similar compounds have demonstrated inhibitory activities against urease, suggesting potential therapeutic applications in conditions where urease activity is detrimental .
Action Environment
The action of (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide may be influenced by various environmental factors. For instance, the confined environment has been shown to affect the photochemical properties of related compounds, such as 4-hydroxybenzylidene imidazolinone (HBI), a GFP-related chromophore .
Eigenschaften
IUPAC Name |
2-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOECQIDYJHWNDH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

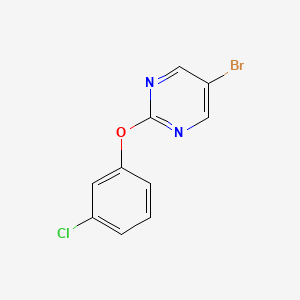
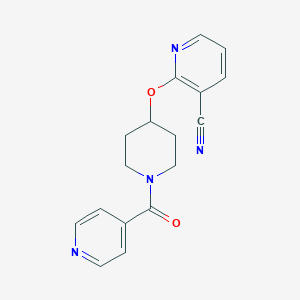
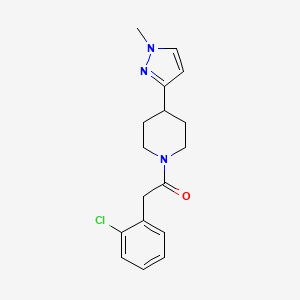
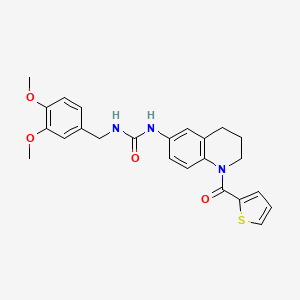
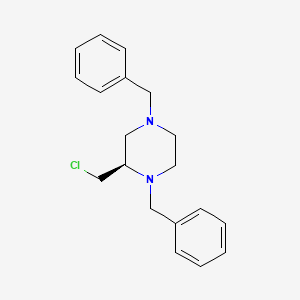
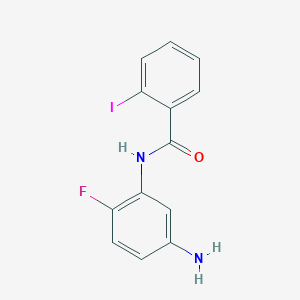

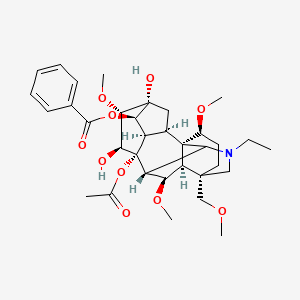

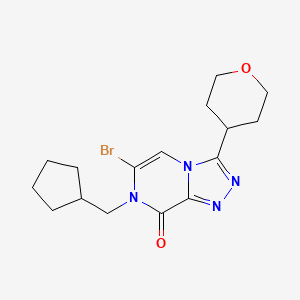
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2769744.png)
![[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride](/img/structure/B2769745.png)
